molecular formula C21H22N6O4 B2786280 methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1020454-53-8

methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No.: B2786280
CAS No.: 1020454-53-8
M. Wt: 422.445
InChI Key: ZNEYDSGPGLSSMO-UHFFFAOYSA-N
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Description

The compound methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a purine derivative with a complex substitution pattern. Its structure includes:

  • Purine core: Modified at positions 7, 8, and 1.
  • Substituents:
    • A benzyl group at position 5.
    • A 3,5-dimethylpyrazole moiety at position 6.
    • A methyl acetate group at position 1.

Crystallographic characterization of such compounds often employs SHELX programs for structural refinement, as noted in .

Properties

IUPAC Name

methyl 2-[7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-13-10-14(2)27(23-13)20-22-18-17(25(20)11-15-8-6-5-7-9-15)19(29)26(12-16(28)31-4)21(30)24(18)3/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEYDSGPGLSSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate (CAS Number: 1020454-53-8) is a synthetic organic compound that belongs to the purine derivative family. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections explore its biological properties, mechanisms of action, and relevant research findings.

Structure

The chemical structure of this compound includes a purine core with various substituents that enhance its biological activity. The presence of the benzyl and pyrazole groups is particularly notable for their contributions to the compound's reactivity and interaction with biological targets.

Molecular Formula

PropertyValue
Molecular FormulaC21H24N6O3
Molecular Weight408.5 g/mol
CAS Number1020454-53-8

Pharmacological Properties

Research indicates that derivatives of pyrazole exhibit a wide range of biological activities , including:

  • Anticancer : Pyrazole derivatives are known to have cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro .
  • Anti-inflammatory : These compounds can modulate inflammatory pathways, potentially reducing inflammation in various models .

The mechanism of action for methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-y]acetate likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells by interfering with regulatory proteins.
  • Apoptosis Induction : Similar compounds have been observed to trigger apoptosis in malignant cells through intrinsic pathways .

Cytotoxicity Studies

A study examining the cytotoxic effects of various pyrazole derivatives found that methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-y)-3-methyl] derivatives exhibited significant activity against cervical HeLa and prostate DU 205 cancer cell lines. The results indicated that these compounds could serve as lead structures for developing new anticancer therapies .

Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, derivatives of the compound were tested in animal models. Results showed a marked reduction in inflammatory markers when treated with the pyrazole-containing compounds compared to controls .

Comparative Analysis with Similar Compounds

A comparative analysis of methyl [7-benzyl...acetate with other purine derivatives revealed that its unique substituents contribute to enhanced biological activity. The following table summarizes some key findings:

Compound NameActivity TypeReference
Methyl [7-benzyl...acetateAnticancer ,
5-Aminopyrazole DerivativesAnticancer
Other Purine DerivativesVarious (e.g., anti-inflammatory) ,

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds like methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate exhibit significant anticancer properties. Research published in the Journal of Medicinal Chemistry highlights its potential as an inhibitor of cancer cell growth by interfering with specific biochemical pathways involved in tumor proliferation .

Enzyme Inhibition

This compound has been shown to act as an inhibitor for various enzymes. For example, it has demonstrated effectiveness against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis. This inhibition can lead to reduced cellular proliferation in rapidly dividing cells such as cancer cells .

Antioxidant Properties

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress and damage. Studies have shown that it can scavenge free radicals and reduce oxidative damage in cellular models . This property may contribute to its potential therapeutic effects in various diseases linked to oxidative stress.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Enzyme Interaction

A kinetic study evaluated the interaction between this compound and DHFR. The compound displayed competitive inhibition characteristics with a Ki value indicating strong binding affinity to the enzyme's active site . This suggests its potential as a lead compound for developing new antifolate drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Table 1: Structural Comparison with Analogs
Compound Name/ID Core Structure Key Substituents Physical/Chemical Notes
Target Compound Purine (modified) 7-benzyl, 8-(3,5-dimethylpyrazole), 1-methyl acetate N/A (data not available)
[476481-88-6] Purine 7-isopentyl, 8-thio propanoate Higher lipophilicity due to thioether
[73029-69-3] Pyrimidine 2-(3,5-dimethylpyrazole), 4-methylamine Potential kinase inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Imidazopyridine Nitrophenyl, cyano, phenethyl Yellow solid, m.p. 243–245°C
Key Observations:

Core Flexibility: The purine core (target compound) is structurally distinct from pyrimidine (73029-69-3) or imidazopyridine () cores. Imidazopyridine derivatives () exhibit nitro and cyano groups, which may confer electron-withdrawing effects absent in the target compound .

Substituent Impact: 7-Position: The benzyl group in the target compound vs. isopentyl in 476481-88-6 affects steric bulk and solubility. Benzyl may enhance aromatic interactions in target binding. 8-Position: The 3,5-dimethylpyrazole group (target) vs. thio propanoate (476481-88-6) alters electronic properties. Pyrazole’s nitrogen atoms could facilitate hydrogen bonding, while thioether may increase metabolic stability .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate?

  • Methodology : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. For example, fractional factorial designs can reduce the number of experiments while identifying critical factors . Reaction optimization for structurally similar purine derivatives often involves stepwise coupling of pyrazole and benzyl moieties under anhydrous conditions, monitored via HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine multiple analytical techniques:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., pyrazole C-H couplings and benzyl proton environments) .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for analogous triazolo-thiadiazine derivatives .

Q. What in silico tools are suitable for preliminary pharmacokinetic profiling of this compound?

  • Methodology : Use platforms like SwissADME to predict logP (lipophilicity), aqueous solubility, and drug-likeness (Lipinski’s Rule of Five). For example, pyrazole-containing purines often exhibit moderate logP values (~2–4), suggesting potential blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational methods guide the analysis of this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Apply quantum mechanical/molecular mechanics (QM/MM) hybrid simulations to model binding affinities. For purine derivatives, focus on π-π stacking with aromatic residues (e.g., in kinase active sites) and hydrogen bonding with catalytic amino acids . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions in solubility and stability data across studies?

  • Methodology :

  • Solubility : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) to account for ionization effects.
  • Stability : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the methyl ester group) .
  • Statistical reconciliation : Use multivariate analysis (PCA or PLS) to isolate confounding variables (e.g., solvent purity, humidity) .

Q. How can researchers assess the metabolic stability of this compound in vitro?

  • Methodology :

  • Liver microsomal assays (human/rodent) to measure CYP450-mediated oxidation rates.
  • LC-MS/MS to quantify metabolites (e.g., demethylation or glucuronidation products) .
  • Compare results with structurally related compounds (e.g., celecoxib analogs) to identify metabolic hotspots .

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